1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Properties
IUPAC Name |
1,3-dimethyl-5-(2-piperidin-1-ylethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-18-14-13(15(21)19(2)16(18)22)12(6-7-17-14)23-11-10-20-8-4-3-5-9-20/h6-7H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHUABJQTJEONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCCN3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps. One common synthetic route includes the reaction of 1,3-dimethyluracil with 2-chloroethyl piperidine under basic conditions to form the intermediate compound. This intermediate is then reacted with 2-mercapto pyridine in the presence of a base to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the pyrimidine ring.
Scientific Research Applications
1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cell proliferation and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the modulation of signaling pathways, ultimately affecting cell function and survival .
Comparison with Similar Compounds
1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features and biological activities. Similar compounds include:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the core pyrido[2,3-d]pyrimidine structure but differ in their substituents, leading to variations in their biological activities.
Piperidine-containing compounds: These compounds have a piperidine moiety, which is known for its pharmacological significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
